

Independent Verification of BC-1901S Binding to DCAF1: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding of the small molecule NRF2 activator, **BC-1901S**, to its target, DDB1 and CUL4 Associated Factor 1 (DCAF1). While direct quantitative binding data for **BC-1901S** from independent verification studies is not publicly available, this guide summarizes the initial findings and compares its profile with other known DCAF1 binders that have been characterized using established biophysical techniques. This comparison, supported by experimental data and detailed protocols, aims to provide a valuable resource for researchers investigating the DCAF1-Nrf2 axis and developing novel therapeutics targeting this pathway.

Introduction to BC-1901S and DCAF1

BC-1901S is a small molecule identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant and anti-inflammatory responses.[1] Mechanistic studies have revealed that **BC-1901S** functions in a Keap1-independent manner by directly binding to DCAF1.[1] DCAF1 is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4), which targets Nrf2 for proteasomal degradation.[1][2][3] By binding to DCAF1, **BC-1901S** disrupts the DCAF1-Nrf2 interaction, leading to the stabilization and activation of Nrf2 and its downstream antioxidant and anti-inflammatory effects.[1]

Comparative Analysis of DCAF1 Binders



While a specific dissociation constant (K_D) for the **BC-1901S**-DCAF1 interaction from independent studies is not available in the public domain, several other small molecules have been identified and quantitatively characterized as DCAF1 binders. This section provides a comparative overview of their binding affinities.

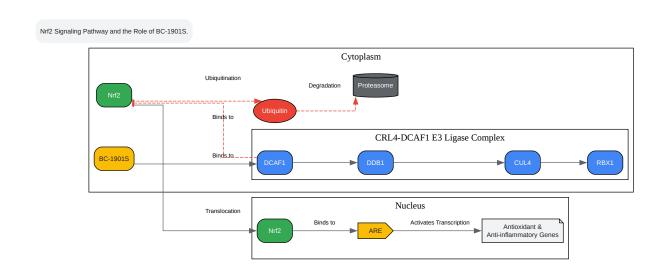
Table 1: Quantitative Comparison of DCAF1 Binders

Compound	Binding Affinity (K_D)	Method	Reference
BC-1901S	Not Quantitatively Reported	-	[1]
CYCA-117-70	~70 µM	Surface Plasmon Resonance (SPR)	[3]
OICR-8268	38 nM	Surface Plasmon Resonance (SPR)	[4]
Compound 13	<50 nM	Surface Plasmon Resonance (SPR)	[5]
DBr-1 (PROTAC)	209 nM (to DCAF1)	Surface Plasmon Resonance (SPR)	[5]
Z1391232269	11.5 ± 4.2 μM	Surface Plasmon Resonance (SPR)	[2]
Compound 3d (S- enantiomer)	490 ± 90 nM	Surface Plasmon Resonance (SPR)	[2]
Compound 3c (R- enantiomer)	13.5 ± 0.2 μM	Surface Plasmon Resonance (SPR)	[2]

Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the biological context and the methods used to verify binding, the following diagrams illustrate the Nrf2 signaling pathway involving DCAF1 and a general workflow for assessing protein-ligand binding.

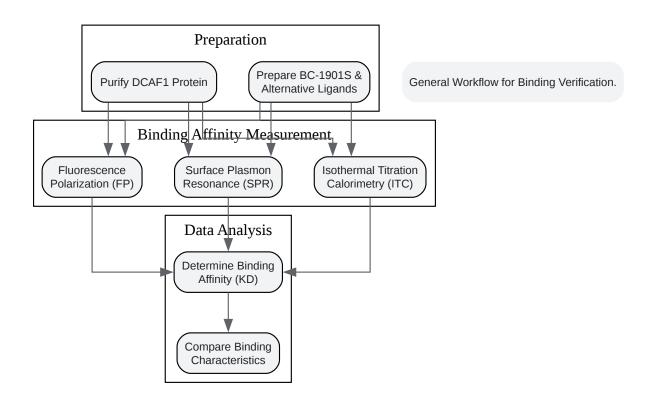




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Caption: Nrf2 Signaling Pathway and the Role of BC-1901S.





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